Cas no 1806233-02-2 (3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6ClF3INO/c1-4-5(3-9)6(13)2-7(14-4)15-8(10,11)12/h2H,3H2,1H3
- InChI Key: FMDIAXZHWOWUGW-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C)C=1CCl)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 217
- Topological Polar Surface Area: 22.1
- XLogP3: 3.8
3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029093049-1g |
3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine |
1806233-02-2 | 97% | 1g |
$1,460.20 | 2022-03-31 |
3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine Related Literature
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine
Recent Advances in the Study of 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine (CAS: 1806233-02-2)
In recent years, the compound 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine (CAS: 1806233-02-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and chloromethyl functional groups, has shown promising potential in various applications, including drug discovery, agrochemical development, and material science. The presence of multiple reactive sites on the pyridine ring makes it a versatile intermediate for further chemical modifications, thereby expanding its utility in synthetic chemistry.
Recent studies have focused on the synthesis and optimization of 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine, aiming to improve its yield and purity for industrial-scale production. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to functionalize the pyridine ring, enabling the introduction of diverse substituents. These modifications are critical for tailoring the compound's physicochemical properties, such as solubility, stability, and bioavailability, to meet specific application requirements.
In the pharmaceutical sector, 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine has been investigated as a key intermediate in the synthesis of novel bioactive molecules. For instance, researchers have utilized this compound to develop potential inhibitors of protein kinases, which play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. Preliminary in vitro studies have demonstrated the compound's ability to modulate kinase activity, highlighting its potential as a lead structure for further drug development.
Beyond its pharmaceutical applications, this compound has also found use in agrochemical research. Its structural features, particularly the trifluoromethoxy group, contribute to enhanced pesticidal activity and environmental stability. Recent field trials have evaluated derivatives of 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine as potential candidates for next-generation herbicides and insecticides, with promising results in terms of efficacy and safety profiles.
Despite these advancements, challenges remain in the large-scale production and application of 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine. Issues such as regioselectivity in chemical reactions and the need for greener synthetic methodologies are areas of ongoing research. Future studies are expected to address these limitations, paving the way for broader utilization of this compound in both academic and industrial settings.
In conclusion, 3-(Chloromethyl)-4-iodo-2-methyl-6-(trifluoromethoxy)pyridine (CAS: 1806233-02-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Its multifaceted applications, coupled with recent synthetic advancements, underscore its potential to contribute significantly to the development of new therapeutic agents and agrochemicals. Continued research efforts will undoubtedly uncover further opportunities for innovation and application of this intriguing compound.
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